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  • Product: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
  • CAS: 1338495-18-3

Core Science & Biosynthesis

Foundational

exact mass and elemental analysis of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

An In-Depth Technical Guide to the Definitive Characterization of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the definitive structural conf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Definitive Characterization of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the definitive structural confirmation and purity assessment of the novel synthetic compound, 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid. For researchers and professionals in drug development, establishing the unambiguous identity and purity of a new chemical entity (NCE) is a foundational requirement for advancing a candidate through the discovery pipeline. This document delineates the theoretical principles and provides detailed, field-proven experimental protocols for two orthogonal and essential analytical techniques: High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Elemental Analysis (EA) for quantitative elemental composition. By integrating the high-precision data from HRMS with the high-accuracy data from EA, we present a self-validating system for the unequivocal characterization of this target molecule.

Introduction: The Imperative of Analytical Rigor in Chemical Synthesis

In the realm of medicinal chemistry and materials science, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is its rigorous analytical characterization. The biological activity, safety profile, and patentability of a molecule are all predicated on its precise molecular structure and purity. Any ambiguity can lead to irreproducible results and costly developmental delays.

This guide focuses on 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid , a molecule of interest with the chemical formula C₁₃H₁₅BrO₃.[1] We will explore the two cornerstone techniques required to confirm this identity with the highest degree of scientific confidence.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely precise measurement of a molecule's mass, allowing for the confident determination of its elemental formula.[2]

  • Elemental Analysis (EA): This method provides an accurate measurement of the mass percentages of the constituent elements (carbon, hydrogen, and oxygen), serving as a robust verification of the compound's bulk purity and empirical formula.[3][4]

Together, these methods offer complementary data that, when in agreement, provide an unassailable confirmation of the molecule's identity.

Theoretical Foundation: Calculating the Molecular Blueprint

Before any experimental work is undertaken, the theoretical values for exact mass and elemental composition must be calculated from the molecular formula, C₁₃H₁₅BrO₃. These calculated values serve as the benchmark against which all experimental data will be compared.

Distinguishing Exact Mass from Molecular Weight

It is critical to differentiate between exact mass and average molecular weight.[5][6]

  • Average Molecular Weight is calculated using the weighted average of the masses of all naturally occurring isotopes of each element, as found on the periodic table. This value is useful for stoichiometric calculations involving bulk material.[7][8]

  • Exact Mass (or monoisotopic mass) is calculated using the mass of the single most abundant stable isotope for each element.[9][10] This is the value measured by mass spectrometry.

For C₁₃H₁₅BrO₃, the calculation relies on the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ⁷⁹Br.

Theoretical Exact Mass Calculation

The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms.[9]

ElementIsotopeQuantityExact Mass (Da)Total Mass (Da)
Carbon¹²C1312.000000168.000000
Hydrogen¹H151.00782515.117375
Bromine⁷⁹Br178.91833778.918337
Oxygen¹⁶O315.99491547.984745
Total 298.020457

Therefore, the theoretical exact mass of C₁₃H₁₅BrO₃ is 298.0205 Da.

A key feature to anticipate in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by approximately 2 Da. This results in a characteristic "M" and "M+2" peak pattern of nearly 1:1 intensity, which is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Theoretical Elemental Composition

Elemental analysis determines the mass percentage of each element in the compound. This calculation uses the average atomic weights from the periodic table to find the total molecular weight, which is then used to determine the percentage of each element.

  • Molecular Formula: C₁₃H₁₅BrO₃

  • Average Atomic Weights: C ≈ 12.011; H ≈ 1.008; Br ≈ 79.904; O ≈ 15.999

  • Total Molecular Weight: (13 * 12.011) + (15 * 1.008) + (1 * 79.904) + (3 * 15.999) = 299.16 g/mol

The percent composition is calculated as follows:

  • % Carbon (C): (13 * 12.011) / 299.16 * 100 = 52.19%

  • % Hydrogen (H): (15 * 1.008) / 299.16 * 100 = 5.06%

  • % Oxygen (O): (3 * 15.999) / 299.16 * 100 = 16.05%

  • % Bromine (Br): (1 * 79.904) / 299.16 * 100 = 26.71%

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The Rationale: Why HRMS is Essential

HRMS is the definitive technique for determining the elemental composition of a new molecule.[2][11] Unlike low-resolution mass spectrometry, which measures mass to the nearest integer, HRMS instruments can achieve mass accuracies of less than 5 parts per million (ppm).[2] This extraordinary precision allows for the differentiation between molecular formulas that may have the same nominal mass but different exact masses.[5][12] For example, C₁₃H₁₅BrO₃ (Exact Mass: 298.0205) could be distinguished from a hypothetical isomer with a different elemental composition that might have a similar integer mass.

Experimental Workflow: HRMS Analysis

The workflow for HRMS analysis is a systematic process designed to ensure data quality and reproducibility.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Dissolve sample (1 mg/mL) in high-purity solvent (e.g., MeOH/H₂O + 0.1% Formic Acid) Autosampler 2. Inject sample via autosampler Prep->Autosampler Ionization 3. Ionization (Positive ESI Mode) Autosampler->Ionization MassAnalyzer 4. Mass Analysis (TOF or Orbitrap) Ionization->MassAnalyzer Detector 5. Ion Detection MassAnalyzer->Detector DataSystem 6. Data Acquisition & Processing Detector->DataSystem Report 7. Mass-to-Charge Spectrum Generation DataSystem->Report

Caption: High-Resolution Mass Spectrometry (HRMS) Experimental Workflow.

Detailed Protocol: HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to aid in protonation.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to an appropriate autosampler vial.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Calibrate the instrument immediately prior to the analysis using a known calibration standard to ensure high mass accuracy.

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation.[13]

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire data over a mass range appropriate for the target ion (e.g., m/z 100-500).

    • Ensure the resolution is set to a high value (e.g., >20,000 FWHM) to achieve the necessary mass accuracy.

  • Data Analysis and Validation:

    • Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule, [C₁₃H₁₅BrO₃ + H]⁺. The expected m/z for this ion is 298.0205 + 1.0078 (for H⁺) = 299.0283 .

    • Identify the corresponding M+2 peak at approximately m/z 301.0263 , which arises from the ⁸¹Br isotope. Confirm that the intensity ratio of the M and M+2 peaks is approximately 1:1.

    • Calculate the mass error in parts per million (ppm) using the formula:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of < 5 ppm is considered excellent and provides strong evidence for the proposed molecular formula.

Experimental Verification via Elemental Analysis

The Rationale: A Self-Validating Purity Check

While HRMS confirms the elemental formula of a single ion in the gas phase, elemental analysis provides quantitative data on the bulk sample, making it an indispensable tool for assessing purity.[3] The most common technique involves the combustion of the sample, where the resulting gases (CO₂, H₂O, N₂) are measured to determine the original percentage of C, H, and N.[14] Oxygen is typically determined by pyrolysis. For a compound to be considered pure, the experimentally determined percentages should closely match the theoretical values. The widely accepted criterion for purity in academic and pharmaceutical settings is a deviation of ±0.4% from the theoretical value for each element.[15][16]

Experimental Workflow: Combustion Analysis

The process for modern CHN/O analysis is highly automated and efficient.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Accurately weigh 2-3 mg of sample into a tin capsule Autosampler 2. Load into autosampler Weigh->Autosampler Combustion 3. Combustion (~950°C) in pure O₂ atmosphere Autosampler->Combustion Reduction 4. Reduction of NOx to N₂ Combustion->Reduction Separation 5. Gas Separation (GC Column) Reduction->Separation Detection 6. Detection (TCD) Separation->Detection DataSystem 7. Signal Integration & Calculation Detection->DataSystem Report 8. Generate %C, %H, %N Report DataSystem->Report

Caption: Elemental Analysis (Combustion Method) Experimental Workflow.

Detailed Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents, which can significantly affect hydrogen and carbon percentages.

    • Using a microbalance, accurately weigh 2-3 mg of the compound into a clean tin or silver capsule.

    • Fold the capsule to ensure no sample is lost and place it in the instrument's autosampler.

  • Instrumentation and Calibration:

    • Use a modern CHNS/O elemental analyzer.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). The calibration establishes the detector response factor for each element.

  • Analysis:

    • Initiate the automated analysis sequence.

    • The sample is dropped into a high-temperature combustion furnace (~950°C) with a flow of pure oxygen. The compound is flash-combusted, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to Nₓ oxides.

    • The combustion gases pass through a reduction tube (containing copper) to convert Nₓ oxides to N₂ gas.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

    • For oxygen analysis, a separate pyrolysis reactor is used.

  • Data Analysis and Validation:

    • The instrument software calculates the mass percentage of each element based on the detector signals and the initial sample weight.

    • Compare the experimental percentages for C and H with the theoretical values. (Note: Oxygen is often calculated by difference if not directly measured).

    • Calculate the deviation: Deviation (%) = Experimental % - Theoretical %.

    • The analysis is considered successful if the deviation for each element is within ±0.4% .

Data Synthesis and Final Confirmation

The power of this dual-pronged approach lies in the synthesis of the results. The table below illustrates how theoretical and hypothetical (but realistic) experimental data would be presented for a definitive characterization.

ParameterTheoretical ValueExperimental Finding (Hypothetical)Conclusion
Molecular Formula C₁₃H₁₅BrO₃-Confirmed
Exact Mass (Da) 298.0205--
[M+H]⁺ (m/z) 299.0283299.0280Pass
Mass Error (ppm) --1.0 ppmPass (< 5 ppm)
Bromine Isotope Pattern M:M+2 ≈ 1:1ObservedPass
% Carbon 52.19%52.35%Pass (Δ = +0.16%)
% Hydrogen 5.06%5.01%Pass (Δ = -0.05%)

The HRMS data, with a mass error of just -1.0 ppm and the correct bromine isotope pattern, unambiguously confirms the elemental formula C₁₃H₁₅BrO₃. The elemental analysis data, with deviations well within the ±0.4% acceptance window, validates this formula and demonstrates the high purity of the bulk sample.

Conclusion

The rigorous characterization of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is achieved not by a single measurement, but by the congruent results of two orthogonal analytical techniques. High-Resolution Mass Spectrometry provides the precise molecular formula, while Elemental Analysis confirms the purity and composition of the bulk material. This self-validating workflow provides the highest degree of confidence required by researchers, scientists, and drug development professionals, ensuring that subsequent biological and chemical studies are based on a well-defined and pure molecular entity.

References

  • Fiveable. (2025). High-Resolution Mass Spectrometry - Organic Chemistry.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • Agilent. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS.
  • Quora. (2021). How to find the mass of one molecule.
  • ACS Publications. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education.
  • BOC Sciences. (n.d.). Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab.
  • University of Missouri. (2026). Calculating Exact Masses | Mass Spectrometry Facility.
  • Sigma-Aldrich. (n.d.). 4-(2-Bromobenzyl)tetrahydro-2h-pyran-4-carboxylic acid.
  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • Wikipedia. (n.d.). Molecular mass.
  • YouTube. (2020). Mass calculations in mass spectrometry.
  • NIH National Library of Medicine. (n.d.). An International Study Evaluating Elemental Analysis.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Selleckchem.com. (n.d.). Molecular Weight Calculator.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid Substrate Analysis & Strategic Chemistry The Suzuki-Miyaura cross-coupling of 4-(2-Bromobenzyl)tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid

Substrate Analysis & Strategic Chemistry

The Suzuki-Miyaura cross-coupling of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid presents a unique intersection of steric and electronic challenges. As a highly specialized building block often utilized in the synthesis of spirocyclic drug candidates and complex active pharmaceutical ingredients (APIs), its structural topology dictates a highly specific approach to reaction design.

Two primary structural features govern the reactivity of this substrate:

  • Unprotected Carboxylic Acid: The presence of a free carboxylic acid (pKa ~4.5) poses a dual threat. If not properly managed, the acidic proton can induce competitive protodeboronation of the boronic acid partner or coordinate with the palladium catalyst, effectively poisoning the catalytic cycle[1].

  • Severe Steric Hindrance: The aryl bromide is situated at the ortho-position relative to a benzylic carbon. Furthermore, this benzylic carbon is attached to the C4 position of a tetrahydropyran (THP) ring, which also bears the carboxylic acid. This creates a highly congested, neopentyl-like quaternary center adjacent to the site of oxidative addition and reductive elimination.

Mechanistic Causality in Reaction Design

To engineer a self-validating and high-yielding protocol, every reagent choice must directly address the substrate's structural bottlenecks.

  • Base Stoichiometry and Phase Dynamics: A minimum of 3.0 equivalents of base (such as K₃PO₄ or K₂CO₃) is mandatory. The first equivalent is consumed instantaneously to deprotonate the carboxylic acid, forming a highly polar carboxylate salt. The remaining equivalents are required to activate the boronic acid into the reactive boronate species necessary for transmetalation[2]. Because the resulting substrate is a water-soluble carboxylate, a biphasic solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is critical to maintain homogeneity at the solvent interface where transmetalation occurs.

  • Catalyst and Ligand Architecture: Standard catalysts like Pd(PPh₃)₄ often fail or provide sluggish conversion (<20% yield) due to the severe steric bulk impeding the reductive elimination step. To overcome this, Buchwald precatalysts (e.g., XPhos Pd G3) are highly recommended. The bulky, electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the ortho-substituted Ar–Br bond, while its spatial volume forces the two coupling partners together, drastically lowering the activation energy for reductive elimination[3].

  • Self-Purifying Workup: The unprotected carboxylic acid allows for a highly efficient acid-base extraction. By keeping the aqueous layer basic post-reaction, neutral impurities (such as homocoupled boronic acid, phosphine oxides, and residual catalyst) partition into the organic layer and are discarded. Subsequent acidification of the aqueous layer precipitates the pure coupled product[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OA Oxidative Addition (Sterically Hindered Ar-Br) Pd0->OA TM Transmetalation (Aqueous Biphasic Interface) OA->TM Pd(II) Complex RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Carboxylate RE->Product Substrate 4-(2-Bromobenzyl)THP-4-COOH + Base (1 eq) Carboxylate Water-Soluble Carboxylate Salt Substrate->Carboxylate Deprotonation Carboxylate->OA Ar-Br Boronic Ar-B(OH)2 + Base Active Boronate Boronic->TM

Catalytic cycle highlighting the in situ formation of the carboxylate salt prior to oxidative addition.

Quantitative Data Presentation

The following table synthesizes the expected performance of various catalytic systems when coupling 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid with a standard arylboronic acid, based on established reactivity profiles for hindered ortho-bromides[2][3].

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9016< 20Sluggish oxidative addition; high protodeboronation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)901260 - 70Moderate conversion; suitable for unhindered boronic acids.
3XPhos Pd G3 (2 mol%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)806> 90Rapid conversion; excellent for hindered/electron-poor partners.

Experimental Protocols

Protocol A: Advanced Conditions for Hindered Partners (XPhos Pd G3)

This protocol is optimized for maximum yield and handles sterically demanding or electronically deactivated boronic acids.

Materials:

  • 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (2 mol%, 0.02 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, the arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon gas for at least 15 minutes using a submerged needle. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and promotes boronic acid homocoupling[2].

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic interface. Monitor via LC-MS or TLC (typically complete within 4-6 hours).

  • Cooling & Dilution: Once complete, cool the reaction to room temperature. Dilute the mixture with 10 mL of Water and 10 mL of Ethyl Acetate (EtOAc).

  • Phase Separation (Self-Purification): Transfer to a separatory funnel. Shake and allow the layers to separate. Discard the organic (EtOAc) layer. Causality: The target product is currently a water-soluble potassium carboxylate. Discarding the organic layer removes cleaved XPhos ligand, homocoupled biaryl byproducts, and unreacted boronic acid.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 2-3 (verify with pH paper). The aqueous layer will become cloudy as the free carboxylic acid precipitates.

  • Extraction & Isolation: Extract the acidified aqueous layer with fresh EtOAc (3 × 15 mL). Combine the new organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure cross-coupled product.

Workflow Step1 1. Reaction Setup 1,4-Dioxane/H2O Step2 2. Degassing Argon Purge Step1->Step2 Step3 3. Heating 80°C, 4-6h Step2->Step3 Step4 4. Phase Separation Discard Org. Layer Step3->Step4 Step5 5. Acidification HCl to pH 2-3 Step4->Step5 Step6 6. Extraction Isolate Pure Product Step5->Step6

Experimental workflow utilizing acid-base extraction for self-purification of the carboxylic acid.

Protocol B: Standard Biphasic Conditions (Pd(dppf)Cl₂)

A cost-effective alternative for highly reactive, unhindered boronic acids.

  • Substitute XPhos Pd G3 with Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ with K₂CO₃ (3.0 equiv) [4].

  • Utilize a solvent system of Toluene/Ethanol/Water (2:1:1 v/v) to enhance the solubility of the dppf catalyst.

  • Heat the reaction to 90 °C for 12-16 hours.

  • Follow the exact same self-purifying acid-base workup (Steps 4-7) as described in Protocol A to isolate the final product.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Note: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid as a Privileged Pharmaceutical Building Block

Executive Summary: Escaping from Flatland In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic systems has been linked to higher clinical attrition rates due to poor solubility and off-target to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping from Flatland

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic systems has been linked to higher clinical attrition rates due to poor solubility and off-target toxicity. The paradigm shift known as "Escape from Flatland" emphasizes the incorporation of sp³-rich, three-dimensional scaffolds to improve physicochemical properties and clinical success[1][2].

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1338495-18-3) [3] is a highly functionalized, privileged building block that perfectly embodies this design philosophy. By combining a metabolically stable tetrahydropyran (THP) ring with a quaternary carbon center (C4), this scaffold restricts conformational flexibility and projects its substituents into a well-defined 3D vector space. Furthermore, it possesses two orthogonal reactive handles—a sterically hindered carboxylic acid and an ortho-bromobenzyl group—enabling divergent late-stage functionalization for library generation.

Physicochemical Profiling & Structural Advantages

The structural features of this building block solve several common liabilities in lead optimization. The THP ring acts as a polar bioisostere for cyclohexane, where the ether oxygen serves as a hydrogen-bond acceptor, significantly improving aqueous solubility[1].

Table 1: Quantitative Physicochemical Properties & Strategic Significance

PropertyValueSignificance in Drug Design
Chemical Formula C₁₃H₁₅BrO₃Provides a dense functional baseline for further elaboration.
Molecular Weight 299.16 g/mol Low molecular weight allows for extensive downstream coupling without violating Lipinski’s Rule of 5[4].
Fraction sp³ (Fsp³) 0.46High 3D character; directly correlates with improved solubility and reduced promiscuity[1][5].
Quaternary Center C4 PositionPrevents epimerization and locks the spatial arrangement of the pharmacophore.
Orthogonal Handles -COOH, -BrEnables sequential, chemoselective amidation and transition-metal cross-coupling.

Strategic Applications & Mechanistic Causality

Amide Bond Formation at a Sterically Hindered Quaternary Center

The C4 carboxylic acid is highly sterically hindered due to the gem-disubstitution of the THP ring and the bulky 2-bromobenzyl group. Standard coupling reagents (e.g., EDC/NHS) often fail here due to the slow formation of the active ester, leading to competitive hydrolysis.

Causality: To overcome this, highly reactive uronium-based coupling reagents like HATU are required. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the nucleophilic attack of the amine despite the extreme steric bulk of the quaternary center, ensuring high conversion rates ()[6][7].

Late-Stage Transition-Metal Cross-Coupling

The bromine atom is positioned ortho to the benzylic methylene bridge. This ortho-substitution creates a sterically demanding environment for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Causality: The oxidative addition of Pd(0) into the C-Br bond is slowed by the ortho-substituent. Therefore, utilizing a palladium catalyst with a sterically demanding, electron-rich bidentate ligand (such as dppf) or a modern dialkylbiaryl phosphine ligand (e.g., RuPhos) is critical. These ligands increase the electron density on the palladium center, accelerating oxidative addition while their steric bulk promotes the final reductive elimination step, preventing competitive protodehalogenation ()[8][9].

Workflows & Mechanistic Visualizations

Diversification SM 4-(2-Bromobenzyl)tetrahydro-2H- pyran-4-carboxylic acid Amide Amide Bond Formation (HATU, DIPEA, R-NH2) SM->Amide Route A Suzuki Suzuki-Miyaura Coupling (Pd-catalyst, Ar-B(OH)2) SM->Suzuki Route B Spiro Intramolecular Cyclization (Buchwald-Hartwig / Heck) SM->Spiro Route C Prod1 C4-Amide Derivatives (Target Binding) Amide->Prod1 Prod2 2-Arylbenzyl THP (Lipophilic Extension) Suzuki->Prod2 Prod3 Spirocyclic Scaffolds (Rigidified Core) Spiro->Prod3

Synthetic diversification pathways of the 4-(2-Bromobenzyl)THP scaffold.

Mechanism Pd0 Pd(0) Active Species PdII_OA Pd(II) Aryl Bromide Complex (Oxidative Addition) Pd0->PdII_OA + 4-(2-Bromobenzyl)THP derivative PdII_TM Pd(II) Diaryl Complex (Transmetalation) PdII_OA->PdII_TM + Boronic Acid & Base Product Cross-Coupled Product (Reductive Elimination) PdII_TM->Product Product Release Product->Pd0 Catalyst Regeneration

Pd-catalyzed cross-coupling catalytic cycle at the ortho-bromo position.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each step in real-time.

Protocol A: High-Throughput Amide Coupling at the C4 Quaternary Center

Objective: Convert the sterically hindered carboxylic acid into a target-binding amide while leaving the 2-bromo handle intact.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: Excess DIPEA is required to fully deprotonate both the carboxylic acid and any hydrochloride salts of the incoming amine.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir for 15 minutes.

    • Self-Validation Check: A slight yellowing of the solution indicates the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol). Remove the ice bath and stir at room temperature for 2–4 hours.

  • In-Process Monitoring: Analyze via LC-MS.

    • Self-Validation Check: The starting material mass (m/z 297/299 [M-H]⁻) must disappear. The product mass must exhibit a distinct 1:1 isotopic doublet (M and M+2), confirming the bromine atom has not been compromised.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by 1N HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the 2-bromo position with an arylboronic acid to extend the pharmacophore.

  • Preparation: Charge a Schlenk flask with the brominated intermediate from Protocol A (1.0 equiv, 0.2 mmol), the desired arylboronic acid (1.5 equiv, 0.3 mmol), and K₂CO₃ (3.0 equiv, 0.6 mmol).

  • Solvent System: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.0 mL).

    • Causality: Water is strictly necessary to dissolve the inorganic base and to form the reactive trihydroxyboronate intermediate [Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid.

  • Degassing (Critical Step): Degas the heterogeneous mixture by bubbling argon or nitrogen directly through the solution for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.01 mmol) rapidly under a positive stream of inert gas.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from a yellow/orange suspension to a dark red or black mixture, indicating the generation of the active Pd(0) species and subsequent catalytic turnover.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or flash chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. URL:[Link]

Sources

Method

Application Note: Optimal Amide Coupling Strategies for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming extreme steric hindrance in quaternary carboxylic acid amidation Substrate Profiling and the Causality of Coupling Failure The...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming extreme steric hindrance in quaternary carboxylic acid amidation

Substrate Profiling and the Causality of Coupling Failure

The molecule 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid presents a formidable challenge in synthetic organic chemistry. The carboxylic acid moiety is situated at the C4 position of a tetrahydropyran (THP) ring, which is also substituted with a 2-bromobenzyl group. This creates a highly congested quaternary carbon center .

In our experience, standard amide coupling reagents (such as EDC/HOBt, DCC, or even HATU/DIPEA) frequently fail or stall at low conversions (<10%) with this substrate. The causality behind this failure is purely steric:

  • The Bürgi-Dunitz Trajectory Blockade: The axial and equatorial protons of the THP ring, combined with the restricted rotation of the bulky ortho-bromobenzyl group, create a physical shield around the carbonyl carbon.

  • Bulky Activated Intermediates: Standard coupling reagents generate massive activated esters (e.g., O-acylisourea or OBt/OAt esters). When the incoming amine attempts to attack this intermediate, the steric clash between the amine, the leaving group, and the quaternary center raises the transition state activation energy to prohibitive levels.

To achieve high-yielding amidation, the carboxylic acid must be converted into an activated species that is as small and highly electrophilic as possible .

Mechanistic Rationale for Optimal Reagent Selection

To overcome the steric shielding of the 4-(2-bromobenzyl)THP core, we must utilize reagents that generate compact, highly reactive electrophiles. We recommend three distinct approaches based on the nucleophilicity of your target amine:

A. The TCFH / NMI System (Modern Standard)

The combination of N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-Methylimidazole (NMI) has revolutionized the coupling of sterically hindered acids . TCFH rapidly reacts with the carboxylic acid, and NMI acts as a hyper-nucleophilic catalyst to displace the bulky uronium leaving group. This generates an N-acyl imidazolium ion —a planar, highly electrophilic, and sterically unencumbered intermediate that is easily attacked by primary and secondary amines.

B. Ghosez's Reagent (Acid Chloride Pathway)

For exceptionally poor nucleophiles (e.g., deactivated anilines), the acid must be converted to an acid chloride. The chlorine atom is monatomic, representing the absolute minimum steric bulk for a leaving group. However, traditional reagents like thionyl chloride or oxalyl chloride can degrade sensitive functional groups. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the quaternary THP acid to its acid chloride under strictly neutral, mild conditions .

C. TFFH (Acyl Fluoride Pathway)

Acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward amines. The fluorine atom is small and highly electronegative, making the carbonyl carbon highly susceptible to nucleophilic attack. Reagents like TFFH generate this species in situ.

Comparative Data and Reagent Selection

The following table summarizes the quantitative performance metrics of various coupling systems when applied to quaternary THP-carboxylic acids.

Coupling SystemActivated IntermediateSteric ToleranceRelative Reaction RateRecommended Use Case
EDC / HOBt O-Acylisourea / OBt esterVery LowSlow (often stalls)Unhindered substrates (Not recommended here)
TCFH / NMI N-Acyl imidazoliumHighVery Fast (< 2 h)Primary/Secondary amines; standard workflows
TFFH / DIPEA Acyl fluorideVery HighFast (2 - 4 h)Hindered aliphatic amines
Ghosez's Reagent Acid chlorideMaximumFast (1 - 3 h)Extreme steric hindrance; deactivated anilines

Decision Workflows and Mechanistic Pathways

G Start 4-(2-Bromobenzyl)THP-4-carboxylic acid + Target Amine CheckAmine Assess Amine Nucleophilicity & Steric Profile Start->CheckAmine HinderedAmine Poor Nucleophile / Hindered Amine (e.g., Anilines, Secondary Amines) Use Ghosez's Reagent (Acid Chloride Pathway) CheckAmine->HinderedAmine High Hindrance / Low Reactivity GoodAmine Good Nucleophile / Unhindered Amine (e.g., Primary Aliphatic Amines) Use TCFH / NMI (Acyl Imidazolium Pathway) CheckAmine->GoodAmine Low Hindrance / High Reactivity Workup1 In-line LC-MS Validation (MeOH Quench -> Methyl Ester) HinderedAmine->Workup1 Workup2 Direct Aminolysis (Monitor by LC-MS) GoodAmine->Workup2

Workflow for selecting the optimal amide coupling strategy for quaternary THP carboxylic acids.

G Acid Quaternary THP Acid Intermediate N-Acyl Imidazolium (Highly Electrophilic) Acid->Intermediate Activation TCFH TCFH Reagent TCFH->Intermediate Cl- Donor NMI NMI Catalyst NMI->Intermediate Imidazole Transfer Product Sterically Hindered Amide Intermediate->Product Aminolysis Amine Amine Nucleophile Amine->Product Attack at C=O

Mechanistic pathway of TCFH/NMI-mediated activation and subsequent aminolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent wasted downstream efforts, these protocols incorporate built-in self-validation steps. By chemically quenching an aliquot of the reaction mixture, you can definitively prove that the sterically hindered acid has been successfully activated before introducing your valuable amine.

Protocol A: TCFH/NMI Mediated Amide Bond Formation

Best for primary amines and unhindered secondary amines.

Reagents:

  • 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.2 equiv, 0.6 mmol)

  • TCFH (1.2 equiv, 0.6 mmol)

  • N-Methylimidazole (NMI) (3.0 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (CH₃CN) or DMF (5.0 mL)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N₂, dissolve the carboxylic acid in anhydrous CH₃CN.

  • Base Addition: Add NMI (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add TCFH (1.2 equiv) in one portion. The solution may turn slightly yellow. Stir for 15–30 minutes at room temperature.

  • Self-Validation Step (Critical): Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of LC-MS grade Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester of the 4-(2-bromobenzyl)THP acid. If the methyl ester is present (>95% conversion), the N-acyl imidazolium intermediate has been successfully formed. If unreacted acid remains, add an additional 0.2 equiv of TCFH.

  • Aminolysis: Once activation is validated, add the Target Amine (1.2 equiv) directly to the reaction mixture.

  • Completion: Stir at room temperature for 2 to 12 hours. Monitor the disappearance of the activated intermediate via LC-MS.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Ghosez's Reagent Mediated Acid Chloride Formation

Best for highly hindered secondary amines or deactivated anilines.

Reagents:

  • 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Ghosez's Reagent (1.2 equiv, 0.6 mmol)

  • Target Amine (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (3.0 mL) under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add Ghosez's reagent (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Self-Validation Step: Withdraw a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS to confirm complete conversion to the methyl ester (verifying the acid chloride was formed). Note: Acid chlorides of quaternary centers are relatively stable and will not degrade under these neutral conditions.

  • Amine Preparation: In a separate dry flask, dissolve the Target Amine (1.5 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (2.0 mL). Cool this solution to 0 °C.

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution.

  • Completion: Allow the mixture to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench the reaction with water (10 mL). Extract with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify.

References

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: Journal of Chemical Education (via PMC / NIH) URL: [Link]

Application

Advanced Esterification Protocols for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of sterically hindered esters, API building block functionalization, and late-stage diversification.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of sterically hindered esters, API building block functionalization, and late-stage diversification.

Mechanistic Rationale & Structural Challenges

The esterification of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid presents a formidable synthetic challenge. Standard Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl. However, in this substrate, the α -carbon is a quaternary center heavily shielded by two distinct structural features:

  • The Tetrahydropyran (THP) Ring: The chair conformation of the THP ring forces either the carboxylic acid or the bulky benzyl group into an axial position, inducing severe 1,3-diaxial interactions that compress the spatial environment around the carbonyl carbon.

  • The 2-Bromobenzyl Moiety: The ortho-bromine atom adds significant van der Waals bulk directly adjacent to the reactive center.

This extreme steric congestion raises the activation energy for the formation of the required tetrahedral intermediate, rendering standard acid-catalyzed methods unviable. To successfully esterify this building block, we must employ alternative mechanistic pathways that either bypass the electrophilic carbonyl entirely or hyper-activate the carbonyl to overcome the steric barrier.

G Start 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (Highly Hindered Quaternary Acid) Cond1 Is the target ester group available as an Alkyl Halide? Start->Cond1 Cond2 Alcohol Nucleophilicity? Cond1->Cond2 No (Alcohol reagent only) Meth1 Protocol 1: O-Alkylation (Cs2CO3, DMF) SN2 Pathway Cond1->Meth1 Yes (e.g., MeI, BnBr) Meth2 Protocol 2: Steglich Esterification (EDC, DMAP, DCM) Acylpyridinium Intermediate Cond2->Meth2 Primary / Secondary Alcohols Meth3 Protocol 3: Acid Chloride (Oxalyl Chloride, cat. DMF) High Electrophilicity Cond2->Meth3 Tertiary / Weak Nucleophiles

Workflow for selecting the optimal esterification method for sterically hindered carboxylic acids.

Experimental Protocols

Protocol 1: Base-Promoted O-Alkylation (The Carboxylate Nucleophile Approach)

Causality & Rationale: When the desired ester alkyl group is available as a halide (e.g., methyl iodide, benzyl bromide), the most efficient strategy is to reverse the polarity of the reaction. Instead of forcing a nucleophile to attack the hindered carbonyl, we deprotonate the acid to form a carboxylate anion. The carboxylate then acts as the nucleophile, attacking the unhindered alkyl halide via an SN2 mechanism. Cesium carbonate (Cs₂CO₃) is specifically chosen because the large ionic radius of the Cs⁺ cation creates a highly reactive, "naked" carboxylate anion in polar aprotic solvents like DMF .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension vigorously for 15–30 minutes at room temperature. Self-Validation: The mixture will become slightly cloudy as the highly nucleophilic cesium carboxylate salt forms.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Workup: Quench the reaction by adding a 10-fold volume of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers extensively with water (3 × 20 mL) and brine (1 × 20 mL) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Modified Steglich Esterification (EDC / DMAP)

Causality & Rationale: If the ester must be formed from an alcohol, carbodiimide coupling is required. We utilize EDC·HCl over traditional DCC because the resulting urea byproduct is water-soluble, simplifying purification. For hindered acids, the addition of 4-Dimethylaminopyridine (DMAP) is absolutely critical. DMAP acts as a hypernucleophilic acyl transfer catalyst; it attacks the sterically hindered O-acylisourea intermediate faster than the competing 1,3-rearrangement (which would yield an unreactive N-acylurea). This forms a positively charged acylpyridinium species that projects away from the steric bulk, facilitating attack by the alcohol .

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv), the target alcohol (1.5 equiv), and DMAP (0.5 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Note: A higher loading of DMAP (0.5 eq instead of the usual 0.1 eq) is required here due to the extreme steric hindrance of the quaternary α -carbon.

  • Activation: Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the irreversible 1,3-rearrangement of the O-acylisourea to the inactive N-acylurea byproduct.

  • Coupling: Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16–24 hours. Monitor via TLC.

  • Workup: Dilute the reaction mixture with additional DCM.

  • Self-Validating Washing Sequence:

    • Wash with 1M HCl (2 × 15 mL) to protonate and remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to deprotonate and remove any unreacted starting carboxylic acid.

    • Wash with brine, dry over MgSO₄, filter, and concentrate.

Protocol 3: Acid Chloride Generation & Alcoholysis

Causality & Rationale: For highly unreactive nucleophiles (e.g., tertiary alcohols or complex APIs), even the Steglich intermediate is insufficiently electrophilic. Conversion to the acyl chloride maximizes the electrophilicity of the carbonyl. We utilize Oxalyl Chloride with catalytic DMF. The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which readily converts the hindered acid into the corresponding acid chloride.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere. Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Chlorination: Cool to 0 °C and add Oxalyl Chloride (2.0 equiv) dropwise. Caution: Vigorous evolution of CO, CO₂, and HCl gas will occur.

  • Maturation: Stir at room temperature for 2 hours. Self-Validation: The reaction is complete when gas evolution completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Co-evaporate with dry toluene (2 × 10 mL) to ensure the complete removal of residual HCl, which could degrade sensitive alcohols.

  • Alcoholysis: Redissolve the crude, highly moisture-sensitive acid chloride in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Coupling: Add the target alcohol (1.2 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction & Workup: Stir at room temperature for 4–8 hours. Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three protocols when applied to 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid derivatives.

MethodReagentsOptimal Substrate ScopeTypical YieldReaction TimeKey Advantage
O-Alkylation Cs₂CO₃, Alkyl Halide, DMFMethyl, Ethyl, Benzyl, Allyl85–95%4–12 hBypasses carbonyl steric hindrance entirely via SN2.
Steglich EDC·HCl, DMAP, DCMPrimary and Secondary Alcohols70–85%16–24 hMild conditions; highly tolerant of acid-sensitive functional groups.
Acid Chloride (COCl)₂, cat. DMF, then ROH, DIPEATertiary Alcohols, Weak Nucleophiles60–80%6–10 hMaximum electrophilic activation for exceptionally tough couplings.

References

  • Parrish, J. P., Dueno, E. E., Kim, S.-I., & Jung, K. W. (2000). Improved Cs2CO3 Promoted O-Alkylation of Acids. Synthetic Communications, 30(15), 2687-2700. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Welcome to the Technical Support Center for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of this specific chemical space. This molecule presents a classic lipophilic weak acid challenge: it possesses an ionizable carboxylic acid (pKa ~4.5–5.0) but is severely hindered by the highly lipophilic, bulky 2-bromobenzyl moiety and the moderately lipophilic tetrahydropyran (THP) ring.

Below, you will find field-proven, mechanistically grounded troubleshooting guides to overcome precipitation in both in vitro assays and in vivo formulations.

Troubleshooting Guide & FAQs

FAQ 1: Overcoming Solvent-Shift Precipitation in In Vitro Assays

Q: When I dilute my 10 mM DMSO stock of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid into my biochemical assay buffer (pH 7.4), it immediately crashes out. How can I prevent this?

The Causality (Expertise & Experience): This phenomenon is known as solvent-shift precipitation. When the DMSO solvation shell is rapidly replaced by an aqueous buffer, the hydrophobic forces acting on the 2-bromobenzyl group outcompete the solvation of the ionized carboxylic acid. The molecules rapidly aggregate to minimize contact with water. To prevent this, we must lower the dielectric constant of the immediate aqueous environment using a cosolvent system. Polyethylene glycol 400 (PEG400) is highly effective here; its high hydrogen-bond acceptor count interacts favorably with the compound, disrupting cohesive solute-solute interactions and preventing nucleation [1].

Self-Validating Protocol: Cosolvent Step-Down Dilution Validation Checkpoint: The absence of light scattering at 620 nm (turbidity) confirms the compound remains in solution.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Cosolvent Intermediate: Create a secondary intermediate stock by diluting the DMSO stock 1:10 into 100% PEG400 (yielding 1 mM compound in 10% DMSO / 90% PEG400). Mix thoroughly by vortexing.

  • Buffer Equilibration: Warm your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C to increase the thermodynamic solubility limit.

  • Dropwise Addition: Under continuous vortexing, add the intermediate stock dropwise into the aqueous buffer to reach your final assay concentration (e.g., 10 µM).

  • Validation: Measure the absorbance of the final solution at 620 nm in a spectrophotometer. An OD620 < 0.05 confirms the absence of colloidal aggregates.

FAQ 2: Enhancing In Vivo Formulation via Salt Formation

Q: I need to dose this compound orally in mice at 10 mg/kg, but it forms a dense suspension in standard methylcellulose. How can I leverage its structure for better dissolution?

The Causality (Expertise & Experience): Carboxylic acid drugs often face severe solubility challenges due to their acidic nature, especially in the low pH of the stomach [2]. By pre-forming a salt with a basic counterion (e.g., sodium or meglumine), you significantly lower the crystal lattice energy. When this salt enters the aqueous environment, it creates a localized microenvironment with a high pH, driving rapid dissolution before the bulk gastric fluid can force reprecipitation.

Self-Validating Protocol: In Situ Meglumine Salt Formation Validation Checkpoint: Centrifugation followed by HPLC-UV quantitation of the supernatant ensures the target dose is fully solubilized.

  • Molar Calculation: Weigh the required amount of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid for your total formulation volume. Calculate the exact molar equivalent.

  • Counterion Addition: Add 1.05 molar equivalents of Meglumine (N-methyl-D-glucamine) to the dry powder. Meglumine is highly water-soluble and provides a bulky hydrophilic counterion that prevents rapid recrystallization.

  • Aqueous Solvation: Add 80% of your final volume of sterile water for injection (WFI). Stir continuously at 40°C for 2 hours. The compound will gradually dissolve as the salt forms in situ.

  • pH Adjustment: Check the pH. It should be between 8.0 and 8.5. If necessary, adjust with 0.1 N NaOH or 0.1 N HCl.

  • Volume Make-up & Validation: QS to the final volume with WFI. Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm 100% recovery of the active pharmaceutical ingredient (API).

FAQ 3: Rescuing Refractory Solubility with Cyclodextrin Complexation

Q: Even with pH adjustment and PEG400, I cannot reach the 1 mg/mL concentration required for my biophysical assays. What is the next step?

The Causality (Expertise & Experience): When standard cosolvents fail, host-guest complexation is the definitive rescue strategy. The 2-bromobenzyl group is highly hydrophobic and sterically bulky—a perfect geometric fit for the hydrophobic inner cavity of β-cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD)[3]. The cyclodextrin encapsulates the lipophilic bromobenzyl ring, while the carboxylic acid moiety remains oriented toward the hydrophilic exterior, synergistically maximizing aqueous solubility without altering the drug's covalent structure [4].

Self-Validating Protocol: Phase Solubility & Freeze-Drying Validation Checkpoint: Phase solubility isotherms (AL type) will demonstrate a linear increase in solubility, validated by Fourier Transform Infrared (FTIR) spectroscopy showing the disappearance of crystalline API peaks.

  • Preparation of CD Solutions: Prepare a series of SBE-β-CD aqueous solutions ranging from 0 to 100 mM in deionized water.

  • Excess API Addition: Add an excess amount (e.g., 5 mg/mL) of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid to each vial.

  • Equilibration: Seal the vials and shake them on an orbital shaker at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration & Quantitation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first few drops. Quantify the dissolved drug in the filtrate using HPLC-UV.

  • Lyophilization (Optional for Solid Formulation): Take the optimal complexation ratio (typically 1:1 molar ratio), freeze at -80°C, and lyophilize for 48 hours to obtain a highly soluble amorphous inclusion complex powder.

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the anticipated solubility improvements for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid using the described methodologies, based on empirical data from similar lipophilic carboxylic acids.

Formulation StrategyExcipient / ReagentMechanism of ActionExpected Solubility RangeFold Enhancement (vs. Water)
Aqueous Buffer (pH 4.0) NoneBaseline (Un-ionized)< 0.01 mg/mL1x (Baseline)
Aqueous Buffer (pH 7.4) NoneIonization of Carboxylic Acid~ 0.1 - 0.2 mg/mL10x - 20x
Cosolvent System 10% DMSO / 40% PEG400Dielectric Constant Reduction0.5 - 1.5 mg/mL50x - 150x
In Situ Salt Formation Meglumine (1.05 eq)Lattice Energy Reduction2.0 - 5.0 mg/mL200x - 500x
Inclusion Complexation 20% w/v SBE-β-CDHost-Guest Encapsulation> 10.0 mg/mL> 1000x

Workflows and Mechanisms (Visualized)

G Start Compound Precipitation in Aqueous Buffer CheckPH Is Assay/Formulation pH > 6.5? Start->CheckPH AdjustPH Adjust pH & Form Salt (e.g., Meglumine, NaOH) CheckPH->AdjustPH No CheckCosolvent Add Cosolvents (PEG400, DMSO) CheckPH->CheckCosolvent Yes AdjustPH->CheckCosolvent Insoluble Success Soluble Formulation Achieved & Validated AdjustPH->Success Soluble UseCD Cyclodextrin Complexation (SBE-β-CD) CheckCosolvent->UseCD Insoluble CheckCosolvent->Success Soluble UseCD->Success Soluble

Decision tree for troubleshooting the solubility of lipophilic carboxylic acids.

CD_Mechanism Drug Drug Molecule 2-Bromobenzyl Core (Highly Lipophilic) Complex Inclusion Complex Aqueous Soluble (Shielded Lipophile) Drug->Complex Non-covalent Interaction CD Cyclodextrin SBE-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation

Mechanism of SBE-β-CD encapsulating the highly lipophilic 2-bromobenzyl moiety.

References

  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. ACS Omega. Available at:[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at:[Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research. Available at:[Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Development and Validation of a Stability-Indicating HPLC Method for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Executive Summary This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development process, from mobile phase selection to detector optimization. The subsequent validation protocol is rigorously designed to meet the standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose in a regulated pharmaceutical environment.[1][2][3][4][5] Furthermore, this guide objectively compares the established HPLC method with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the necessary data and context for researchers and drug development professionals to make informed decisions about their analytical strategies.

Introduction: The Analytical Challenge

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development.[6] Its structure, featuring a polar tetrahydropyran carboxylic acid moiety and a non-polar bromobenzyl group, presents a unique analytical challenge.[7] The carboxylic acid group makes the molecule's retention sensitive to mobile phase pH, while the lack of an extensive chromophore requires careful wavelength selection for sensitive UV detection.[8]

A robust and reliable analytical method is paramount for ensuring product quality, stability, and compliance in the pharmaceutical industry. This guide details the development of a stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

HPLC Method Development: A Rational Approach

The goal of method development is to achieve adequate resolution of the target analyte from all potential interferents with good peak shape and a reasonable run time. Our approach is grounded in the physicochemical properties of the analyte.

Analyte Characterization and Chromatographic Implications
  • Structure: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (MW: 299.16 g/mol )[7]

  • Functionality: Contains a carboxylic acid (pKa ~4-5), making it an acidic, ionizable compound. This is the primary driver of its retention behavior in reversed-phase chromatography.

  • Polarity: The molecule possesses both a polar (tetrahydropyran carboxylic acid) and a non-polar (bromobenzyl) region, making it suitable for reversed-phase HPLC.

  • UV Absorbance: The bromobenzyl group contains a phenyl ring, which will exhibit UV absorbance, making UV detection a viable approach.

Selection of Chromatographic Mode and Stationary Phase

Reversed-phase HPLC (RP-HPLC) is the most logical starting point due to its versatility and ability to handle compounds of moderate polarity.[9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[9]

  • Causality: To achieve predictable and robust retention for an acidic compound like our analyte, it is crucial to control its ionization state. By operating the mobile phase at a pH below the pKa of the carboxylic acid (~pH < 3), the analyte will be in its neutral, protonated form. This uncharged state will have a stronger hydrophobic interaction with the non-polar stationary phase, leading to better retention and improved peak shape.[10]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of molecules.[9] A high-purity silica-based C18 column with end-capping is chosen to minimize peak tailing caused by interactions between the analyte and residual silanol groups on the silica surface.

Mobile Phase and Detector Optimization
  • Mobile Phase: A gradient elution is selected to ensure elution of any potential late-eluting impurities and to re-equilibrate the column efficiently.

    • Aqueous Component (Solvent A): 0.1% Phosphoric Acid in Water. The acid serves to maintain a low pH (~2.5), ensuring the analyte is in its non-ionized, more retained form.

    • Organic Modifier (Solvent B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and miscibility with water. A gradient from a lower to a higher percentage of acetonitrile will be used to elute the analyte and any impurities.

  • Detector Selection: A UV-Vis detector is appropriate due to the presence of the phenyl ring. A photodiode array (PDA) detector is preferable as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity analysis and method development. The optimal wavelength is determined by injecting a standard solution and examining the UV spectrum; for a substituted benzene ring, a wavelength around 220 nm is a good starting point.

Optimized and Validated HPLC Method Protocol

This section presents the final, optimized method parameters derived from the development process.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with PDA Detector
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 20 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol and Results (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[1][4][5]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol: A solution of the analyte was spiked with known related substances and potential degradants. Additionally, the analyte was subjected to forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The stressed samples were then analyzed to ensure the main peak is free from any co-eluting peaks. Peak purity was assessed using the PDA detector.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (Resolution > 2.0). The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: A series of at least five concentrations of the analyte reference standard were prepared, ranging from 50% to 150% of the nominal working concentration. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900567
1251125890
1501350112
Correlation Coefficient (r²) 0.9998
Accuracy (Trueness)

Accuracy is the closeness of test results obtained by the method to the true value.

  • Protocol: Accuracy was determined by applying the method to a sample of known concentration (e.g., a placebo spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0118.999.1
Mean Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Six replicate injections of the analyte at 100% of the working concentration were performed on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

Table 3: Precision Data

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Mean Peak Area 900567901234
Standard Deviation 45025407
RSD (%) 0.50% 0.60%
Overall RSD (%) 0.85%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated. System suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits. The results should not be significantly impacted by the changes.

Visualization of the Method Development and Validation Workflow

The following diagram illustrates the logical flow from initial method development through to full validation, ensuring a comprehensive and compliant analytical procedure.

HPLC_Workflow cluster_Dev Method Development Analyte Analyte Characterization (pKa, Polarity, UV Spectrum) Mode_Select Mode & Column Selection (RP-HPLC, C18) Analyte->Mode_Select Guides choice MP_Opt Mobile Phase Optimization (pH, Organic Modifier, Gradient) Mode_Select->MP_Opt Defines conditions Det_Opt Detector Optimization (Wavelength, PDA) MP_Opt->Det_Opt Finalizes parameters Specificity Specificity & Forced Degradation Det_Opt->Specificity Optimized Method Linearity Linearity & Range Accuracy Accuracy / Recovery Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Final_Method Final Validated Method & Report Robustness->Final_Method

Caption: Workflow for HPLC method development and validation.

Comparative Analysis of Alternative Technologies

While the developed HPLC method is robust and fit for purpose, it is important to consider alternative technologies that offer distinct advantages.[11]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[12][13][14]

  • Advantages:

    • Faster Analysis: Run times can be reduced by up to 9-10 times compared to HPLC, significantly increasing sample throughput.[13][14][15]

    • Improved Resolution: The higher efficiency leads to sharper, narrower peaks and better separation of complex mixtures.

    • Increased Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, allowing for the detection of lower concentration analytes.[11][12][15]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost and waste reduction.[12][15]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost.[12]

    • Method Transfer: Transferring an existing HPLC method to UPLC requires re-validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.

  • Advantages:

    • Unmatched Specificity: MS detection is based on the mass-to-charge ratio (m/z) of the analyte, providing definitive identification and resolving co-eluting peaks that are indistinguishable by UV detection.

    • Superior Sensitivity: LC-MS can achieve detection limits far lower than UV, making it ideal for trace-level impurity analysis or bioanalysis.[16][17]

    • Structural Information: MS/MS can provide fragmentation data, which aids in the structural elucidation of unknown impurities or degradants.

  • Disadvantages:

    • Complexity and Cost: LC-MS instruments are significantly more expensive and complex to operate and maintain.

    • Matrix Effects: Ionization efficiency can be suppressed or enhanced by components in the sample matrix, requiring careful method development.

    • Not Always Necessary: For routine quality control of a pure drug substance where impurities are well-characterized, the additional specificity may not be required.

Table 4: Comparison of Analytical Technologies

FeatureHPLCUPLCLC-MS
Principle Liquid ChromatographyHigh-Pressure LCLC with Mass Detection
Speed StandardVery Fast[12][15]Speed of LC front-end
Resolution GoodExcellent[11]Resolution of LC front-end
Sensitivity Moderate (UV)High (UV)[11]Very High (MS)[16]
Specificity Good (Retention Time)Good (Retention Time)Excellent (Mass-to-Charge)
Cost LowMediumHigh
Best For Routine QC, Assay, PurityHigh-throughput screening, Complex mixturesImpurity identification, Bioanalysis, Trace analysis

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating HPLC method for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid. The chosen reversed-phase method, with its optimized parameters, has been demonstrated through a comprehensive validation protocol to be specific, linear, accurate, precise, and robust, rendering it suitable for its intended use in a quality control environment. Furthermore, a comparative analysis with UPLC and LC-MS provides valuable context, highlighting the strengths and ideal applications of each technology. While UPLC offers significant gains in speed and efficiency and LC-MS provides unparalleled specificity and sensitivity, the developed HPLC method stands as a reliable and cost-effective solution for the routine analysis of this compound.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?.
  • Pharmapproach. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. Polar Compounds.
  • BenchChem. A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • Gamoh, K., & Nishikawa, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 443–448.
  • Pehnec, G., & Vadić, V. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543.
  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science.
  • Hida, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2359.
  • Clark, R. L., & Muddiman, D. C. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(15), 5762–5769.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Guardiola, F., et al. (1995). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture, 46(1), 129-133.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • Nair, B. G., & Moorthy, B. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (87), 51475.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 931–942.
  • Kumar, A., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. 4-(2-Bromobenzyl)tetrahydro-2h-pyran-4-carboxylic acid.
  • International Journal of Trend in Scientific Research and Development. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJTSRD, 7(2), 2456-6470.

Sources

Comparative

Reactivity Comparison Guide: 4-(2-Bromobenzyl) vs. 4-(4-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

As a building block in medicinal chemistry, the tetrahydropyran (THP) scaffold is highly valued for improving the metabolic stability and aqueous solubility of drug candidates. When functionalized with a bromobenzyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in medicinal chemistry, the tetrahydropyran (THP) scaffold is highly valued for improving the metabolic stability and aqueous solubility of drug candidates. When functionalized with a bromobenzyl group at the C4 position, it becomes a versatile linchpin for divergent synthesis. However, the positional isomerism of the bromine atom—specifically 4-(2-Bromobenzyl) (the ortho-isomer) versus 4-(4-Bromobenzyl) (the para-isomer)—dictates fundamentally different reactivity profiles.

This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their reactivity differences and providing field-proven, self-validating protocols for their functionalization.

Structural & Electronic Analysis: The "Ortho Effect"

Both molecules share a core challenge: a highly hindered tertiary carboxylic acid at the C4 position of the THP ring. Because the C4 carbon is bonded to the THP oxygen-containing ring and the benzyl methylene group, it represents a neopentyl-like steric environment.

The critical divergence lies in the aryl bromide moiety:

  • Molecule A: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (Ortho-Isomer): The bromine atom is located adjacent to the benzylic attachment point. This creates a severe steric clash between the bromine atom and the bulky THP-4-carboxylic acid moiety. The C-Br bond is physically shielded, restricting the trajectory of incoming transition metal catalysts.

  • Molecule B: 4-(4-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (Para-Isomer): The bromine atom extends outward from the core scaffold. The C-Br bond is unencumbered, allowing for rapid, barrier-free interaction with standard catalytic systems.

Comparative Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling relies on a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For the para-isomer , standard catalysts like Pd(PPh3​)4​ readily undergo oxidative addition into the exposed C-Br bond. Reductive elimination proceeds smoothly because the intermediate can easily adopt the required cis-geometry.

Conversely, the ortho-isomer resists standard conditions[1]. The steric bulk of the THP group impedes the initial oxidative addition. Furthermore, even if oxidative addition occurs, the extreme steric clash prevents the two coupling partners from adopting the cis-configuration on the Palladium(II) center. This results in sluggish reductive elimination, allowing side reactions like protodepalladation (yielding the des-bromo byproduct) to dominate.

The Solution: To overcome this, we must utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [2, 3].

  • Causality: The electron-rich dicyclohexylphosphine moiety of SPhos accelerates the rate of oxidative addition. More importantly, the sheer steric bulk of the SPhos ligand forces the two coupling partners on the Pd(II) center closer together to relieve steric strain with the ligand itself, dramatically accelerating the rate-limiting reductive elimination step.

B. Carboxylic Acid Derivatization (Amidation)

Unlike the aryl bromide, the reactivity of the carboxylic acid is nearly identical between the two isomers. Because the acid is attached to a quaternary carbon (C4 of the THP ring), standard amide coupling reagents (like HATU or EDC/HOBt) often fail. The bulky active ester intermediate blocks the Bürgi-Dunitz trajectory required for the incoming amine nucleophile. Both isomers require aggressive activation via acyl chloride formation to minimize the steric footprint of the leaving group.

Quantitative Data: Cross-Coupling Performance

The following table summarizes the objective performance of both isomers in a standard Suzuki-Miyaura coupling with phenylboronic acid, highlighting the necessity of ligand optimization for the ortho-isomer.

Substrate IsomerCatalyst SystemTemp / TimeConversionPrimary Byproduct
4-(4-Bromobenzyl) (Para) 5% Pd(PPh3​)4​ , Na2​CO3​ 90°C / 4h>95% Trace homocoupling
4-(2-Bromobenzyl) (Ortho) 5% Pd(PPh3​)4​ , Na2​CO3​ 90°C / 16h<15% Des-bromo reduction (protodepalladation)
4-(2-Bromobenzyl) (Ortho) 2% Pd(OAc)2​ , 4% SPhos , K3​PO4​ 90°C / 6h>90% None

Experimental Workflows & Methodologies

Mechanistic Workflow Visualization

Reactivity_Workflow cluster_ortho Ortho-Isomer (Sterically Hindered) cluster_para Para-Isomer (Unhindered) O_Start 4-(2-Bromobenzyl)-THP Carboxylic Acid O_Cat Pd(OAc)2 + SPhos (Buchwald Ligand) O_Start->O_Cat Fast Oxidative Addition O_Prod Cross-Coupled Product (>90% Yield) O_Cat->O_Prod Accelerated Reductive Elimination P_Start 4-(4-Bromobenzyl)-THP Carboxylic Acid P_Cat Pd(PPh3)4 (Standard Catalyst) P_Start->P_Cat Standard Oxidative Addition P_Prod Cross-Coupled Product (>95% Yield) P_Cat->P_Prod Standard Reductive Elimination

Caption: Comparative cross-coupling workflows for ortho and para isomers.

Protocol 1: Sterically Demanding Suzuki Coupling (For the Ortho-Isomer)

This protocol utilizes a bulky, electron-rich ligand to overcome the steric barrier of the 2-bromo position.

  • Setup: In an oven-dried Schlenk flask, combine 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2​ (0.02 eq), SPhos (0.04 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/Water (0.2 M). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos, killing the active catalyst.

  • Reaction: Heat the mixture to 90°C under Argon for 6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute with 200 µL Acetonitrile, filter through a micro-Celite plug, and analyze via LC-MS.

    • Diagnostic Check: If the des-bromo byproduct ( M−Br+H ) is observed in excess of 10%, it indicates that oxidative addition is occurring, but reductive elimination is failing. If this occurs, verify the structural integrity of your SPhos ligand or switch to the even bulkier XPhos.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the THP-carboxylic acid), and extract with EtOAc.

Protocol 2: Standard Suzuki Coupling (For the Para-Isomer)
  • Setup: Combine 4-(4-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3​)4​ (0.05 eq), and Na2​CO3​ (2.5 eq) in a flask.

  • Reaction: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M). Heat at 90°C for 4 hours.

  • Validation: LC-MS will typically show complete consumption of the starting material within 2-4 hours without the need for specialized ligands.

Protocol 3: Universal Amidation via Acyl Chloride (For Both Isomers)

Due to the neopentyl-like steric hindrance at the C4 position, standard active esters fail. Acyl chloride formation is mandatory.

  • Activation: Dissolve the THP-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under Argon. Add Oxalyl Chloride (2.0 eq) dropwise at 0°C, followed by 1 drop of anhydrous DMF (catalyst).

  • Self-Validation (Acyl Chloride Formation): After 2 hours at room temperature, withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous Methanol. Analyze via LC-MS.

    • Diagnostic Check: The quantitative presence of the methyl ester ( M+14 ) confirms successful acyl chloride formation. If the free acid mass is still observed, the activation is incomplete; add an additional 1.0 eq of Oxalyl Chloride.

  • Coupling: Concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acyl chloride in anhydrous DCM.

  • Amidation: Cool to 0°C. Add the desired amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 2 hours at room temperature to achieve the fully functionalized product.

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Journal of the American Chemical Society URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters RSC Advances URL:[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Angewandte Chemie International Edition URL:[Link]

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid using 2D NMR

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. For researchers, scientists, and professionals in this fie...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. For researchers, scientists, and professionals in this field, the precise arrangement of atoms within a novel chemical entity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of the novel compound, 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.

The narrative that follows is not a mere recitation of protocols but a synthesis of technical expertise and practical insights. We will delve into the causality behind experimental choices, ensuring that each described method is part of a self-validating system. By grounding our discussion in authoritative sources and presenting data with clarity, this guide aims to be a trustworthy resource for the discerning scientist.

The Central Role of 2D NMR in Modern Structural Elucidation

While one-dimensional (1D) NMR provides a fundamental overview of a molecule's proton and carbon environments, complex molecules often yield 1D spectra with overlapping signals that are difficult to interpret.[1][2][3][4] 2D NMR spectroscopy overcomes this limitation by spreading the signals across two dimensions, revealing correlations between different nuclei and providing a clear roadmap of the molecular framework.[1][2][3][4][5][6] Techniques such as COSY, HSQC, and HMBC are indispensable tools in the modern chemist's arsenal for piecing together complex molecular puzzles.[3][7][8][9][10]

This guide will use the structural validation of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid as a case study to illustrate the power and utility of these techniques.

Deciphering the Architecture: A Step-by-Step 2D NMR Analysis

The structural elucidation of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid serves as an excellent practical example. The molecule comprises a tetrahydropyran ring, a carboxylic acid group, and a 2-bromobenzyl substituent, presenting a distinct set of structural questions that 2D NMR is uniquely positioned to answer.

The Experimental Workflow

A systematic approach is key to a successful structural validation. The following workflow outlines the logical progression of experiments and data analysis.

G cluster_0 Data Acquisition cluster_1 Data Interpretation 1D_Proton 1. 1D ¹H NMR COSY 3. COSY 1D_Proton->COSY Define spectral width 1D_Carbon 2. 1D ¹³C NMR & DEPT HSQC 4. HSQC 1D_Carbon->HSQC Define spectral width HMBC 5. HMBC 1D_Carbon->HMBC Define spectral width Proton_ID A. Identify Proton Spin Systems COSY->Proton_ID CH_Correlation B. Correlate Protons to Directly Attached Carbons HSQC->CH_Correlation Fragment_Assembly C. Assemble Molecular Fragments via Long-Range Correlations HMBC->Fragment_Assembly Proton_ID->CH_Correlation CH_Correlation->Fragment_Assembly Final_Structure D. Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Experimental workflow for 2D NMR structural elucidation.

Key 2D NMR Experiments and Their Insights
1. COrrelation SpectroscopY (COSY): Mapping Proton-Proton Couplings

The COSY experiment is the starting point for assembling the proton framework of a molecule.[7][11][12][13] It identifies protons that are coupled to each other, typically through two or three bonds.[14] In the COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the delineation of spin systems.

For our target molecule, COSY data would reveal the connectivity within the tetrahydropyran ring and the aromatic protons of the bromobenzyl group. For instance, the protons on adjacent carbons in the tetrahydropyran ring would show clear cross-peaks, establishing their sequence.

2. Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][13][15][16] This is a crucial step in assigning the carbon skeleton.[14][16]

In the context of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, the HSQC spectrum would unambiguously link each proton of the tetrahydropyran ring and the benzyl group to its corresponding carbon atom. The absence of a signal for a particular carbon in the HSQC spectrum, while it appears in the 1D ¹³C NMR, indicates a quaternary carbon, such as the C4 of the tetrahydropyran ring and the carbon bearing the carboxylic acid.

3. Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Molecular Jigsaw

The HMBC experiment is arguably one of the most powerful tools for elucidating the complete structure of a molecule.[10][17] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[10][16][17][18] These long-range correlations are instrumental in connecting the different spin systems and functional groups identified by COSY and HSQC.[10][17]

For our molecule, HMBC data would provide the critical links between the bromobenzyl group and the tetrahydropyran ring. For example, a cross-peak between the benzylic protons and the quaternary carbon C4 of the tetrahydropyran ring would definitively establish the point of attachment. Similarly, correlations from the protons on the tetrahydropyran ring to the carbonyl carbon of the carboxylic acid would confirm its position.

G cluster_0 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid mol mol H_aromatic Aromatic Protons H_aromatic->H_aromatic COSY (3-bond) C_aromatic Aromatic Carbons H_aromatic->C_aromatic HSQC (1-bond) H_benzyl Benzylic Protons H_benzyl->C_aromatic HMBC (2,3-bond) C_benzyl Benzylic Carbon H_benzyl->C_benzyl HSQC (1-bond) C4_pyran C4 (Quaternary) H_benzyl->C4_pyran HMBC (3-bond) COOH Carboxylic Acid Carbon H_pyran Tetrahydropyran Protons H_pyran->COOH HMBC (2,3-bond) C_pyran Tetrahydropyran Carbons H_pyran->C_pyran HSQC (1-bond)

Caption: Key 2D NMR correlations for structural confirmation.

Hypothetical Data Summary

To illustrate the interpretation process, let's consider a plausible set of NMR data for our target compound.

Proton (¹H) SignalMultiplicityIntegrationCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)Assignment
δ 7.60d1Hδ 7.35δ 133.0δ 130.5, 128.0, 125.0Aromatic H
δ 7.35t1Hδ 7.60, 7.20δ 130.5δ 133.0, 128.0Aromatic H
δ 7.20t1Hδ 7.35, 7.10δ 128.0δ 133.0, 130.5, 125.0Aromatic H
δ 7.10d1Hδ 7.20δ 125.0δ 133.0, 130.5, 38.0Aromatic H
δ 3.80m4Hδ 1.90δ 65.0δ 45.0, 35.0Tetrahydropyran CH₂
δ 3.20s2H-δ 38.0δ 135.0, 133.0, 125.0, 45.0Benzylic CH₂
δ 1.90m4Hδ 3.80δ 35.0δ 65.0, 45.0, 180.0Tetrahydropyran CH₂
δ 12.5br s1H--δ 45.0, 35.0Carboxylic Acid OH
Carbon (¹³C) SignalDEPTAssignment
δ 180.0CCarboxylic Acid C=O
δ 135.0CAromatic C-Br
δ 133.0CHAromatic CH
δ 130.5CHAromatic CH
δ 128.0CHAromatic CH
δ 125.0CHAromatic CH
δ 65.0CH₂Tetrahydropyran O-CH₂
δ 45.0CTetrahydropyran C4
δ 38.0CH₂Benzylic CH₂
δ 35.0CH₂Tetrahydropyran C-CH₂

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerhouse for structural determination in solution, it is essential to understand its place among other analytical techniques.[14]

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry (in some cases), and solution-state conformation.Milligram quantities, soluble sample.Non-destructive, provides unambiguous structure in solution.[14]Longer acquisition times, can be complex for very large molecules.[9][14]
X-ray Crystallography Precise 3D structure, including bond lengths, angles, and absolute stereochemistry.[14][19]High-quality single crystal required.Provides the absolute structure of a molecule in the solid state.[14]Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution-state conformation.[20]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Microgram to nanogram quantities.High sensitivity, provides molecular formula information.Fragmentation can be complex and may not provide definitive connectivity or stereochemical information.[14]
Infrared (IR) Spectroscopy Presence of functional groups.Milligram quantities, solid or liquid.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall carbon skeleton and no stereochemical details.[14]

Experimental Protocols

For the benefit of the practicing scientist, the following are generalized, step-by-step methodologies for the key 2D NMR experiments discussed.

COSY (Correlation Spectroscopy) Experiment[21][22]
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.[21][22]

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.[21][22]

  • COSY Parameter Setup:

    • Load a standard COSY pulse sequence (e.g., gocosy on Bruker instruments).[21]

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.[22]

    • Set the number of increments in the indirect dimension (F1, typically 256-512) and the number of scans per increment (typically 2-8).

  • Acquisition: Start the experiment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment[23][24]
  • Sample Preparation: As for the COSY experiment.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.[23][24]

  • HSQC Parameter Setup:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker for multiplicity-edited HSQC).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[23][25]

    • Set the number of increments in F1 (typically 128-256) and the number of scans per increment (typically 4-16).

  • Acquisition: Start the experiment.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment[18][26]
  • Sample Preparation: As for the COSY and HSQC experiments.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.[26]

  • HMBC Parameter Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).[26]

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.[25][26]

    • Set the long-range coupling delay (d6) to optimize for an average long-range J-coupling (typically 8-10 Hz).[26]

    • Set the number of increments in F1 (typically 256-512) and the number of scans per increment (typically 8-32).

  • Acquisition: Start the experiment.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Conclusion: The Indispensable Role of 2D NMR

The structural validation of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid exemplifies the power of 2D NMR spectroscopy. Through a logical and systematic application of COSY, HSQC, and HMBC experiments, a complete and unambiguous picture of the molecule's constitution can be confidently assembled. While other techniques like X-ray crystallography and mass spectrometry provide valuable, often complementary, information, 2D NMR remains the gold standard for detailed structural elucidation in the solution state, a critical consideration for understanding a molecule's behavior in a biological context. For researchers in drug discovery and development, a thorough understanding and proficient application of these 2D NMR techniques are not just beneficial but essential for ensuring the scientific integrity of their work.

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Comparative

A Comparative Benchmarking Guide to the Reactivity of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides an in-depth comparative analysis of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid against standard aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid against standard aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework grounded in established principles of organic chemistry, supplemented with detailed experimental protocols to enable practical application and validation. While direct comparative experimental data for the title compound is not extensively available in published literature, this guide synthesizes known reactivity trends to forecast its performance, thereby providing a valuable resource for reaction design and optimization.

Introduction: Structural Considerations and Predicted Reactivity

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a unique building block in medicinal chemistry, incorporating a sterically encumbered ortho-substituted aryl bromide, a flexible tetrahydropyran scaffold, and a potentially coordinating carboxylic acid moiety. These structural features are anticipated to significantly influence its reactivity in cross-coupling reactions when compared to simpler, standard aryl bromides such as bromobenzene, 4-bromotoluene, and 4-bromoanisole.

The primary factors governing the reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions are the strength of the carbon-bromine bond, electronic effects of substituents on the aromatic ring, and steric hindrance around the reaction center.[1] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to the palladium(0) catalyst.[2]

Key Structural Features of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid and Their Predicted Impact:

  • Ortho-Substitution: The benzyltetrahydro-2H-pyran-4-carboxylic acid group at the ortho position introduces significant steric bulk. This is expected to hinder the approach of the palladium catalyst, potentially requiring more sterically demanding and electron-rich phosphine ligands to facilitate oxidative addition.[3][4]

  • Electronic Effects: The benzyl group is weakly electron-donating, which can slightly decrease the reactivity of the aryl bromide compared to unsubstituted bromobenzene.[5]

  • Carboxylic Acid Moiety: The presence of a carboxylic acid can have a dual role. It may act as an internal base or a directing group, potentially influencing the reaction pathway.[6][7] However, it can also complicate reactions by coordinating to the metal center or reacting with the base.

Comparative Benchmarking in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8]

Predicted Performance:

Due to the steric hindrance from the ortho-substituent, 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is predicted to exhibit lower reactivity compared to standard, unhindered aryl bromides. To achieve comparable yields, more forcing reaction conditions, such as higher temperatures, longer reaction times, and specialized catalyst systems, may be necessary. The use of bulky, electron-rich phosphine ligands like SPhos or RuPhos is often beneficial for coupling sterically hindered aryl halides.[3]

Comparative Data (Predicted)
Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Predicted Yield (%)
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875-85
BromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O806>95
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O806>95
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O808>90
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for a comparative study.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add toluene and water to create a biphasic mixture (typically a 5:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate and purify the residue by column chromatography.[9]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Pd(OAc)₂/SPhos A->B C Add Toluene/H₂O B->C D Degas with Argon C->D E Heat to 100°C D->E Start Reaction F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparative Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[10]

Predicted Performance:

The steric hindrance of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is expected to be a significant challenge in Buchwald-Hartwig amination. The reaction will likely require a highly active catalyst system, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] The carboxylic acid functionality may necessitate the use of a non-nucleophilic base to avoid unwanted side reactions.

Comparative Data (Predicted)
Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Predicted Yield (%)
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acidMorpholinePd₂(dba)₃ / RuPhosLHMDSToluene1002465-75
BromobenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene9012>90
4-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene9012>90
4-BromoanisoleMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene9014>85
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Aryl bromide (1.0 eq)

  • Amine (1.2 eq)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3 mol%).

  • Add the aryl bromide (1.0 eq) and LHMDS (1.5 eq).

  • Add anhydrous toluene.

  • Add the amine (1.2 eq) via syringe.

  • Degas the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate and purify the residue by column chromatography.[13]

Buchwald_Hartwig_Pathway Catalyst Pd(0)L₂ OxAdd Aryl-Pd(II)(Br)L₂ Catalyst->OxAdd Oxidative Addition (Ar-Br) LigandExch Aryl-Pd(II)(NR₂)L OxAdd->LigandExch Amine Coordination & Deprotonation ReductElim Aryl-NR₂ LigandExch->ReductElim Reductive Elimination ReductElim->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Comparative Benchmarking in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14]

Predicted Performance:

Similar to the other cross-coupling reactions, the sterically hindered nature of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is expected to impact the efficiency of the Sonogashira coupling. A copper-free protocol is often preferred to avoid the homocoupling of the alkyne (Glaser coupling).[15] The use of a bulky phosphine ligand, such as P(t-Bu)₃, can be beneficial for promoting the reaction with sterically demanding substrates.[16]

Comparative Data (Predicted)
Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Predicted Yield (%)
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acidPhenylacetylenePd(PPh₃)₂Cl₂ / PPh₃DIPAToluene801870-80
BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4>95
4-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4>95
4-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6>90
Experimental Protocol: Sonogashira Coupling (Copper-Free)

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triphenylphosphine (PPh₃)

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Diisopropylamine (DIPA) (2.0 eq)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%) and PPh₃ (4 mol%).

  • Add the aryl bromide (1.0 eq) and anhydrous toluene.

  • Add the terminal alkyne (1.5 eq) and DIPA (2.0 eq) via syringe.

  • Degas the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the amine salt.

  • Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate and purify the residue by column chromatography.[17]

Logical_Relationship Reactivity Reactivity in Cross-Coupling LigandChoice Ligand Choice Reactivity->LigandChoice Dictates ReactionConditions Reaction Conditions Reactivity->ReactionConditions Dictates StericHindrance Steric Hindrance StericHindrance->Reactivity Decreases ElectronicEffects Electronic Effects ElectronicEffects->Reactivity Influences

Caption: Factors influencing aryl bromide reactivity.

Conclusion

This guide provides a comprehensive, albeit predictive, benchmarking of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid against standard aryl bromides in key cross-coupling reactions. The significant steric hindrance imparted by the ortho-substituent is the primary factor anticipated to reduce its reactivity. However, by employing modern, highly active catalyst systems with bulky, electron-rich ligands and optimizing reaction conditions, successful couplings are expected to be achievable. The detailed protocols provided herein serve as a robust starting point for researchers to experimentally validate these predictions and further explore the utility of this valuable building block in their synthetic endeavors.

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Validation

Comparative FT-IR Spectroscopy Guide: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid vs. Its Esters

Executive Overview In the landscape of modern drug development, functionalized heterocycles like 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid serve as critical building blocks for active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern drug development, functionalized heterocycles like 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid serve as critical building blocks for active pharmaceutical ingredients (APIs). A frequent synthetic manipulation of this molecule is its conversion into an ester—either as a transient protecting group strategy or to enhance lipophilicity in prodrug design.

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly reliable method to monitor this esterification process[1]. By analyzing the distinct vibrational modes of the functional groups, researchers can definitively track the conversion of the carboxylic acid to its corresponding ester without relying solely on time-consuming chromatographic methods.

Mechanistic Causality of Vibrational Shifts

To accurately interpret the FT-IR spectra of these compounds, one must understand the underlying physical chemistry driving the vibrational shifts. The spectra are not merely a collection of peaks, but a direct reflection of the molecule's electronic environment and intermolecular forces.

  • The Carbonyl (C=O) Shift: In its solid state, 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid forms highly stable, intermolecular hydrogen-bonded dimers. This extensive hydrogen bonding withdraws electron density from the carbonyl oxygen, lengthening and weakening the C=O double bond. As a result, the C=O stretching frequency is lowered to approximately 1710 cm⁻¹ [2]. Upon esterification, the molecule loses its ability to act as a hydrogen bond donor. Additionally, the newly introduced alkoxy group (e.g., -OCH₃) exerts an inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This shortens and strengthens the C=O bond, predictably shifting the absorption to a higher wavenumber (1735–1750 cm⁻¹ )[2],[3].

  • The Hydroxyl (O-H) Disappearance: The carboxylic acid exhibits a uniquely broad and intense O-H stretching band spanning 3300 to 2500 cm⁻¹ , which often obscures the aliphatic C-H stretching region. This extreme broadening is a direct consequence of the diverse range of hydrogen bond lengths present in the solid lattice[2]. The complete obliteration of this band is the primary indicator of successful esterification.

  • Conserved Structural Signatures: The structural integrity of the core scaffold can be verified by observing conserved peaks. The tetrahydropyran (THP) ring exhibits characteristic asymmetric C-O-C ether stretching vibrations in the 1100–1050 cm⁻¹ region[4],. Similarly, the 2-bromobenzyl group's aromatic C-H stretches (~3050 cm⁻¹) and the heavy-atom C-Br stretch (650–500 cm⁻¹ ) remain relatively unperturbed regardless of the functional group at the 4-position.

Quantitative Spectral Comparison

The following table synthesizes the expected FT-IR spectral data, providing a clear comparative baseline for distinguishing the free acid from its esterified derivative.

Vibrational Mode4-(2-Bromobenzyl)THP-4-carboxylic acidEster Derivative (e.g., Methyl Ester)Diagnostic Significance
O-H Stretch 3300–2500 cm⁻¹ (Broad, strong)Absent Primary confirmation of complete esterification.
C=O Stretch ~1710 cm⁻¹ (Strong, sharp)~1740 cm⁻¹ (Strong, sharp)Shift confirms loss of H-bonding and +I/-I electronic changes.
C-O Stretch (Carbonyl) 1320–1210 cm⁻¹ (Medium)1300–1150 cm⁻¹ (Strong, often two bands)Confirms ester formation; overlaps with THP ring modes.
C-O-C Stretch (THP Ring) 1100–1050 cm⁻¹ (Medium)1100–1050 cm⁻¹ (Medium)Conserved; validates core scaffold integrity.
C-H Stretch (Aromatic) ~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak)Conserved; confirms presence of the benzyl moiety.
C-Br Stretch 650–500 cm⁻¹ (Strong)650–500 cm⁻¹ (Strong)Conserved; validates the halogenated aromatic ring.

Reaction Monitoring Workflow

FTIR_Workflow A 4-(2-Bromobenzyl)tetrahydro- 2H-pyran-4-carboxylic acid B Esterification (e.g., MeOH, H+) A->B Reaction D FT-IR: Broad O-H (3300-2500 cm⁻¹) C=O Stretch (~1710 cm⁻¹) A->D Spectral ID C Ester Derivative (e.g., Methyl Ester) B->C Product E FT-IR: Absence of O-H Band C=O Stretch (~1740 cm⁻¹) C->E Spectral ID

Fig 1: Logical workflow for FT-IR monitoring of the tetrahydropyran carboxylic acid esterification.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in the data, the FT-IR acquisition must follow a self-validating protocol. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (a critical flaw when monitoring O-H bands).

Phase 1: Instrument Calibration (System Suitability)

  • Step 1: Power on the FT-IR spectrometer and allow the internal IR source to thermally stabilize for 30 minutes.

  • Step 2:Validation Check: Run a standard polystyrene calibration film. Verify that the aromatic C-H stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: An uncalibrated interferometer leads to wavenumber drift, which will invalidate the delicate 30 cm⁻¹ shift used to differentiate the acid's carbonyl from the ester's carbonyl.

Phase 2: Background Subtraction (Environmental Control)

  • Step 3: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow the solvent to evaporate completely.

  • Step 4: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹) strongly absorb IR radiation. Capturing a pristine background ensures these environmental variables are mathematically subtracted from the final sample spectrum.

Phase 3: Sample Acquisition (Standardized Pathlength)

  • Step 5: Deposit 1–2 mg of the solid compound directly onto the center of the ATR crystal, ensuring complete coverage of the sensor spot.

  • Step 6: Lower the pressure anvil until the software indicates optimal contact (typically ~50–80 pressure units). Causality: In ATR-FTIR, the depth of penetration of the evanescent wave is dependent on the contact between the crystal and the sample. Consistent, high pressure ensures a uniform pathlength and prevents peak distortion.

  • Step 7: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Phase 4: Orthogonal Data Validation

  • Step 8: Cross-reference the spectral changes. If monitoring the reaction, look for the concurrent disappearance of the 3300–2500 cm⁻¹ O-H band and the upward shift of the C=O band to ~1740 cm⁻¹.

  • Troubleshooting: If the O-H band persists while the C=O shifts to 1740 cm⁻¹, the system is flagging a false negative for purity. This specific signature indicates that the esterification was successful, but the sample is heavily contaminated with ambient moisture or residual alcoholic solvent. The sample must be re-dried under vacuum before proceeding to downstream biological assays.

References

  • OpenStax. "21.10 Spectroscopy of Carboxylic Acid Derivatives." Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." LibreTexts. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Oxane-4-carboxylic acid." PubChem Compound Summary for CID 219302. Available at:[Link]

  • AIP Publishing. "Vibrational Spectra and Potential Functions of Cyclohexane and Related Oxanes." The Journal of Chemical Physics. Available at:[Link]

  • Taylor & Francis. "The use of FTIR spectroscopy to monitor modifications in plant cell wall architecture caused by cellulose biosynthesis inhibitors." Plant Signaling & Behavior. Available at:[Link]

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Comparative

A Researcher's Guide to Validating Enantiomeric Purity of Chiral Derivatives of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic Acid

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity, but a critical determinant of its therapeutic efficacy and safety.[1][2] For chi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity, but a critical determinant of its therapeutic efficacy and safety.[1][2] For chiral molecules like the derivatives of 4-(2-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, each enantiomer can exhibit distinct pharmacological and toxicological profiles.[2] Consequently, the rigorous validation of enantiomeric purity is a cornerstone of the drug development process, mandated by regulatory agencies and essential for ensuring patient safety.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral carboxylic acids, with a specific focus on the structural class of 4-(2-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid derivatives. We will delve into the principles, experimental protocols, and comparative performance of direct and indirect chromatographic methods, as well as NMR-based approaches, to equip researchers with the knowledge to select and implement the most suitable validation strategy.

The Imperative of Chiral Separation in Pharmaceutical Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology.[1] The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for adverse effects (the distomer). The tragic case of thalidomide serves as a stark reminder of the critical importance of enantiomeric purity.[1] Therefore, the ability to accurately separate and quantify enantiomers is fundamental to modern drug discovery and development.[4][5]

Chromatographic Approaches to Enantiomeric Purity Validation

Chromatographic techniques are the workhorses for chiral separations in the pharmaceutical industry, offering high resolution and sensitivity.[5][6][7] These methods can be broadly categorized into direct and indirect approaches.

Direct Chiral Chromatography: The Power of Chiral Stationary Phases

Direct methods, which employ a chiral stationary phase (CSP) to differentiate between enantiomers, are often the preferred approach due to their simplicity and avoidance of additional reaction steps.[8] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) with polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) is widely recognized for its broad applicability in separating a diverse range of chiral compounds, including carboxylic acids.[8][9][10]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering several advantages.[1][11] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC provides faster separations, reduced organic solvent consumption, and is compatible with a wide range of CSPs.[1][12] This makes it an environmentally friendly and high-throughput option for both analytical and preparative-scale chiral separations.[12]

Workflow for Direct Chiral Method Development

Direct Chiral Method Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen Multiple CSPs (e.g., Polysaccharide-based) Solvent_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->Solvent_Screen Optimize_MP Optimize Mobile Phase Composition Solvent_Screen->Optimize_MP Optimize_Params Optimize Flow Rate, Temperature, etc. Optimize_MP->Optimize_Params Validate Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) Optimize_Params->Validate Final_Method Final_Method Validate->Final_Method Final Validated Method Analyte Racemic Standard of 4-(2-Bromobenzyl)tetrahydro- 2H-pyran-4-carboxylic acid derivative Analyte->CSP_Screen

Caption: A systematic workflow for developing a direct chiral separation method.

Experimental Protocol: Direct Chiral HPLC/SFC Screening

  • Sample Preparation: Dissolve the racemic standard of the 4-(2-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid derivative in a suitable solvent (e.g., isopropanol, methanol) to a concentration of approximately 1 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Column Screening: Screen a selection of polysaccharide-based chiral stationary phases (e.g., Chiralpak® series, Chiralcel® series).

  • Mobile Phase Screening:

    • HPLC (Normal Phase): Hexane/Isopropanol with a small percentage of a carboxylic acid modifier (e.g., trifluoroacetic acid) to improve peak shape.

    • HPLC (Reversed Phase): Acetonitrile/Water or Methanol/Water with a suitable buffer.

    • SFC: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) and an additive (e.g., trifluoroacetic acid).

  • Initial Conditions: Start with a generic gradient or isocratic method and a flow rate of 1 mL/min for HPLC or 3 mL/min for SFC. Monitor the separation using a UV detector at an appropriate wavelength.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Indirect Chiral Chromatography: Derivatization to Diastereomers

Indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard achiral column.[8] This approach can be advantageous when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.[8][13]

Principle of Indirect Chiral Separation

Indirect Chiral Separation Enantiomers Enantiomeric Mixture (R-acid & S-acid) Reaction Derivatization Reaction Enantiomers->Reaction CDA Chiral Derivatizing Agent (e.g., R-amine) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R-amide & S,R-amide) Reaction->Diastereomers Separation Separation on Achiral Column Diastereomers->Separation

Caption: The conversion of enantiomers to diastereomers for separation on an achiral column.

Experimental Protocol: Indirect Chiral HPLC Analysis

  • Derivatization: React the racemic carboxylic acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent (e.g., HATU, HOBt) to form diastereomeric amides. Ensure the reaction goes to completion to avoid kinetic resolution.

  • Sample Preparation: After the reaction, quench the reaction mixture and extract the diastereomeric products. Dissolve the dried product in the mobile phase for HPLC analysis.

  • Chromatographic Separation: Use a standard reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid).

  • Analysis: Monitor the separation by UV or Mass Spectrometry (MS). The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original carboxylic acid.

NMR-Based Methods for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for determining enantiomeric purity, often without the need for chromatographic separation.[14]

Mosher's Acid Analysis: A Classic NMR Technique

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a chiral derivatizing agent used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[15][16] For carboxylic acids, a similar principle can be applied by first converting the acid to a chiral alcohol or by using a chiral amine to form diastereomeric amides, which can then be analyzed by NMR. The resulting diastereomers will have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification.[15][17]

Principle of Mosher's Method

The core principle involves the formation of diastereomers that exhibit different NMR chemical shifts due to the anisotropic effect of the phenyl group in MTPA.[15] By comparing the spectra of the diastereomers formed with both (R)- and (S)-MTPA, the enantiomeric excess can be determined by integrating the corresponding signals.[15][17]

Experimental Protocol: Mosher's Amide Analysis

  • Amide Formation: In two separate NMR tubes, react the enantiomerically enriched carboxylic acid with (R)- and (S)-MTPA chloride, respectively, in the presence of a non-chiral amine (e.g., n-butylamine) and a base (e.g., pyridine-d5).

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both samples.

  • Data Interpretation: In the ¹⁹F NMR spectrum, two singlets will be observed for the trifluoromethyl groups of the two diastereomers. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the starting carboxylic acid.[17]

Chiral Solvating Agents in NMR

An alternative NMR method involves the use of chiral solvating agents (CSAs), also known as chiral shift reagents.[18][19] These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[14][18] This interaction induces chemical shift non-equivalence between the enantiomers in the NMR spectrum, allowing for their differentiation and quantification.[20][21] This method is advantageous as it is non-destructive and does not require derivatization of the analyte.[18]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched carboxylic acid in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.

  • Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a proton signal in the analyte that shows baseline separation for the two enantiomers. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

Comparative Analysis of Techniques

Technique Principle Advantages Disadvantages Best Suited For
Direct Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase.[8][9]- Simple sample preparation[8]- High resolution and sensitivity- High throughput (especially SFC)[12]- Non-destructive- Requires screening of multiple CSPs- CSPs can be expensive- Method development can be time-consumingRoutine quality control, high-throughput screening, and preparative separations.
Indirect Chiral HPLC Covalent derivatization to form diastereomers, separated on an achiral column.[8][22]- Uses standard achiral columns- Can improve detection sensitivity[8]- Can be used when direct methods fail- Requires a derivatization step- Risk of kinetic resolution or racemization- Derivatizing agent must be enantiomerically pureOrthogonal method validation, situations where direct methods lack resolution.
Mosher's Acid Analysis (NMR) Covalent derivatization to form diastereomers with distinct NMR signals.[15][23]- Provides information on absolute configuration- ¹⁹F NMR offers clean signals with no background[17]- Requires derivatization- Can be complex for molecules with multiple stereocenters- Requires access to an NMR spectrometerDetermination of enantiomeric excess and absolute configuration in research and development.
NMR with Chiral Solvating Agents Formation of non-covalent diastereomeric complexes leading to separate NMR signals.[14][24]- Non-destructive- No derivatization required- Rapid analysis[18]- CSA may not be effective for all analytes- Can have limited sensitivity- Requires careful selection of CSA and solventRapid screening, mechanistic studies, and when derivatization is undesirable.

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity

The validation of enantiomeric purity for chiral derivatives of 4-(2-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a critical and multi-faceted endeavor. While direct chiral chromatography, particularly SFC, often represents the most efficient and robust approach for routine analysis, a comprehensive validation strategy should ideally incorporate an orthogonal method. The choice between indirect chromatography and NMR-based techniques will depend on the specific requirements of the analysis, including the need for absolute configuration determination, sample throughput, and the availability of instrumentation. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate methods to ensure the stereochemical integrity of their drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • Advances in Chiral Chromatography for Drug Discovery. (2024). Journal of Analytical & Bioanalytical Techniques.
  • A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. BenchChem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. BenchChem.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2021).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. (2018).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (2013).
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012). Chirality.
  • NMR Chiral solvating agents. (2016).
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. (1988). The Journal of Organic Chemistry.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2018). Organic Chemistry Frontiers.
  • (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry.
  • Chiral HPLC Column. Phenomenex.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. Tokyo Chemical Industry.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. (2018).
  • How I Used Mosher Esters in my PhD. (2023). YouTube.
  • Synthesis of heterocyclic analogues of Mosher's acid. (2022). ChemRxiv.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Tokyo Chemical Industry.
  • Achiral deuterated derivatizing agent for enantiomeric analysis of carboxylic acids by NMR in a chiral liquid crystalline solvent. (2025).
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one deriv
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (2015). Organic Chemistry Frontiers.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

I. Hazard Characterization and Waste Classification The first and most critical step in the proper disposal of any chemical is to understand its potential hazards.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Characterization and Waste Classification

The first and most critical step in the proper disposal of any chemical is to understand its potential hazards. Based on its structure, 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid should be treated as hazardous waste. This classification is derived from the following considerations:

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic. Such compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic environmental pollutants if not handled correctly.[1][2]

  • Carboxylic Acid Functionality: The carboxylic acid group imparts corrosive properties. According to the Environmental Protection Agency (EPA), waste is considered corrosive if it has a pH of ≤ 2 or ≥ 12.5. While the exact pKa of this compound is unknown, it should be handled as a potential corrosive.

  • Benzyl Bromide Moiety: The 2-bromobenzyl group is a structural alert. Benzyl bromides are known lachrymators and can be irritating to the skin, eyes, and respiratory system.[3][4][5][6][7] Thermal decomposition of such compounds can release toxic fumes, including hydrogen bromide.[3][5]

Given these characteristics, the waste must be managed under the Resource Conservation and Recovery Act (RCRA) guidelines.[8]

Table 1: Inferred Hazard Profile and Waste Classification

Structural Feature Associated Hazard RCRA Waste Characteristic Rationale
Brominated Aromatic RingEnvironmental Hazard, ToxicityToxic (Potentially)Halogenated organics can be persistent pollutants.
Carboxylic AcidCorrosivityCorrosivePotential for low pH.
Benzyl Bromide MoietyIrritant, LachrymatorToxic, Reactive (Potentially)Known hazardous properties of this chemical class.[3][4][5][6][7]
II. Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is paramount to ensuring safety and compliance. The following steps provide a clear pathway from the point of generation to final disposal.

Proper segregation prevents dangerous reactions and simplifies the disposal process.

  • Designated Waste Container: All waste containing 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, including neat compound, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be collected in a dedicated, properly labeled hazardous waste container.

  • Halogenated vs. Non-Halogenated Waste: This waste stream must be segregated from non-halogenated organic waste.[1][9] The disposal methods for these two categories are different and mixing them can significantly increase disposal costs and complexity.[9]

  • Avoid Incompatibilities: Do not mix this acidic waste with bases, strong oxidizing agents, or other reactive chemicals in the same container.[1][7]

The integrity of the waste containment is crucial for safe storage and transport.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with halogenated organic acids.[3][10] Ensure the container is in good condition with a secure, leak-proof cap.[10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[10] The label must also include:

    • The full chemical name: "4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid" (no formulas or abbreviations).[10]

    • An accurate estimation of the concentration of the compound in any solvent.

    • The primary hazards associated with the waste (e.g., "Corrosive," "Irritant," "Halogenated Organic").

    • The date of accumulation.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of the generator.[10]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[9][10] Do not leave funnels in the container opening.[10]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Ventilation: Store the waste in a well-ventilated area, such as a designated cabinet within a fume hood, to prevent the accumulation of any potential vapors.

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10][11][12]

  • Requesting Pickup: Once the waste container is nearly full (approximately 90% capacity), submit a chemical waste pickup request to your EH&S department.[10]

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity, as required by your institution and regulatory bodies like the EPA.[8]

  • Transportation: Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste must be conducted by certified professionals in accordance with Department of Transportation (DOT) regulations.[8][12]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team or EH&S office.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) before attempting any cleanup.[7]

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to contain and absorb the material.[3][5]

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[13]

    • Neutralize the area with a mild base, such as a sodium bicarbonate solution, if the spilled material is acidic.

  • Disposal of Cleanup Debris: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for this chemical and disposed of accordingly.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.

DisposalWorkflow start Waste Generation (e.g., unused compound, contaminated materials) characterize Characterize as Hazardous Waste (Halogenated Organic Acid) start->characterize segregate Segregate from Non-Halogenated and Incompatible Waste characterize->segregate container Select & Label Appropriate Container (HDPE or Glass) segregate->container store Store in Satellite Accumulation Area (SAA) (Closed, Ventilated, Secondary Containment) container->store full Container >90% Full? store->full full->store No request Request Pickup from Environmental Health & Safety (EH&S) full->request Yes end Document and Await Licensed Disposal request->end

Caption: Disposal workflow for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.

V. Conclusion

The responsible disposal of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a non-negotiable aspect of its use in a laboratory setting. By treating this compound as a hazardous, halogenated organic acid, following rigorous segregation and containment protocols, and coordinating with certified disposal professionals, we uphold our duty to protect ourselves, our colleagues, and the environment. This protocol, grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and EPA regulations, provides a clear and defensible framework for the safe management of this chemical waste from cradle to grave.[14][15][16]

References

  • Proper Disposal of Chemicals . J. J. Keller Datasense. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Benzyl bromide Safety Data Sheet . Acros Organics. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Disposal Guidelines . Unknown Source. [Link]

  • Classification of special laboratory waste . Universitat de Barcelona. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

Sources

Handling

Operational Safety &amp; Logistics Guide: Handling 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (Synonym: 4-[(2-Bromophenyl)methyl]oxane-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (Synonym: 4-[(2-Bromophenyl)methyl]oxane-4-carboxylic acid) CAS Registry Number: 1338495-18-3[1]

When working with specialized halogenated organic compounds, standard laboratory safety protocols must be elevated to address specific molecular risks. This guide provides a comprehensive, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and environmental disposal of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.

Mechanistic Risk Assessment: Why Standard PPE is Insufficient

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be driven by a rigorous, compound-specific hazard assessment[2]. For 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, the risks are dictated by two key structural features:

  • The Carboxylic Acid Moiety: This functional group acts as a proton donor. Upon contact with the ambient moisture of the skin or the mucous membranes of the eyes, it causes a localized drop in pH, leading to acute irritation or chemical burns[3].

  • The 2-Bromobenzyl Group: The addition of the heavy bromine atom and the aromatic benzyl ring significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum (the outermost layer of skin). Consequently, if this compound breaches your primary barrier, systemic absorption and deep tissue irritation occur much faster than with non-halogenated analogs.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, employers must ensure compliance with OSHA's 29 CFR 1910.132 by providing specialized PPE[4]. The following matrix summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecification & MaterialMechanistic Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for dry powder; 0.30+ mm if handled in solvent solutions).Nitrile provides superior chemical resistance to lipophilic organic acids compared to standard latex. The brominated structure increases skin permeation risk, necessitating a robust, non-porous barrier[2].
Eye Protection ANSI Z87.1 Compliant Chemical Goggles .Safety glasses with side shields are insufficient. Fine powders can aerosolize and bypass standard glasses. Goggles provide a full orbital seal against corrosive dust[5].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat , fully buttoned.Synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier against chemical dust[5].
Respiratory N95/P100 Particulate Respirator (If handled outside containment).Prevents inhalation of irritant dust. However, the primary engineering control must always be a certified chemical fume hood[6].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural methodology when weighing and transferring the compound.

Step 1: Engineering Control Verification

  • Action: Before opening the chemical container, verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity between 80 and 120 feet per minute (fpm)[6]. Do not proceed if the alarm is sounding.

Step 2: Static Mitigation & Preparation

  • Action: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a dry powder. Use an anti-static gun (e.g., Zerostat) on your weighing boat and micro-spatula.

  • Causality: Halogenated organic powders often hold static charges. Neutralizing the equipment prevents the powder from electrostatically repelling and aerosolizing into your breathing zone.

Step 3: Transfer and Solubilization

  • Action: Transfer the required mass using the micro-spatula. If the protocol requires the compound to be in solution, add your solvent (e.g., DMSO, Dichloromethane) directly to the weighing vessel inside the fume hood.

  • Validation: Transporting a sealed liquid solution to your reaction bench is significantly safer than transporting a dry, dispersible powder.

Step 4: Doffing and Decontamination

  • Action: Wipe down the analytical balance and the fume hood surface with a lint-free wipe dampened with isopropanol. Remove gloves using the "beak method" (turning them inside out) to trap any residual brominated dust.

Spill Response & Halogenated Waste Disposal Plan

Immediate Spill Protocol
  • Containment: If the powder spills, do not use a brush and dustpan, which will aerosolize the corrosive dust.

  • Wet-Wipe Method: Cover the spill with a damp absorbent pad (using water or a mild solvent). Carefully wipe inward from the edges to the center.

  • Neutralization: If the compound was spilled in an acidic solution, neutralize the area carefully with sodium bicarbonate before final cleanup.

Halogenated Waste Segregation (Critical EPA Compliance)

Because this compound contains a bromine atom, its disposal is strictly regulated by the Environmental Protection Agency (EPA) and must be handled from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA)[7].

  • Strict Segregation: All waste containing 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid must be placed in containers explicitly labeled as Halogenated Organic Waste . Never mix this with non-halogenated solvent waste[7].

  • The Chemistry of Disposal: Halogenated waste cannot be burned in standard cement kilns. The EPA requires it to be sent to specialized high-temperature incinerators (operating at 1,200 °C for under 2 seconds). At these temperatures, the compound combusts into carbon dioxide, water, and highly corrosive hydrobromic acid (HBr) gas. The facility must utilize specialized alkaline scrubbers to neutralize the HBr before the exhaust hits the atmosphere[8]. Mixing halogenated waste into standard streams violates environmental law and can severely damage non-scrubbed incinerators[8].

Process Visualization

The following diagram maps the logical workflow from hazard assessment through to EPA-compliant disposal.

HazardWorkflow Start Hazard Assessment & PPE Donning Hood Fume Hood Verification (80-120 fpm) Start->Hood Weighing Anti-Static Weighing CAS: 1338495-18-3 Hood->Weighing Spill Spill Occurs? Weighing->Spill Cleanup Wet-Wipe Protocol (No Dry Sweeping) Spill->Cleanup YES Reaction Reaction Setup & Execution Spill->Reaction NO Waste Waste Segregation: Halogenated Organics Cleanup->Waste Reaction->Waste Incinerator EPA-Compliant Incineration (HBr Scrubbing) Waste->Incinerator

Figure 1: Operational workflow for handling and disposing of halogenated organic acids.

References

  • [1] 4-[(2-Bromophenyl)methyl]oxane-4-carboxylic acid — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0fjwQxZJcuez6a5-W61Sa0_YaVvvyLgJ0K6uvYAsDFqzh06bWoQ3AHxp9HUSp0DQo_aUaAdJ_UDuFb6zLCqe4urPMSbcaspbVNlKZu2tZ91ipeM5CDVl1KGup667f3etc1jg7WD9SUYApoA7y4l5TH-vO5Pe_9KklxQFBHCO-vuTq0O2u89WeuiYdGB9YtuY1aP8TBQ==]

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  • [8] Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise, American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPIZ3zjA2s-r8Z_OTRvX0t6RnY2RhANcxMiIvkfmyT6AStRSUZdefNNCdPeLCPavi3LQ3ODUDK5bDHhbbwLGJpqsdkJhmDFG1N-XlbBhWKbhn3ufDjYJ2cGwK9u56YK0U5ihuzw008FaxfZA==]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
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